Validated SARM Scaffold: In Vivo Anabolic Activity with Minimal Androgenic Side Effects vs. 5-Cyano and 6-Cyano Indoline Isomers
The indoline-4-carbonitrile scaffold, when elaborated to 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl) derivatives, yields potent androgen receptor (AR) ligands. A representative lead compound from this series demonstrated anabolic activity in orchidectomized rats by increasing levator ani muscle weight, while exhibiting minimal androgenic effects on prostate and seminal vesicle weights. Critically, no changes in lipid or triglyceride levels were observed, and the compound was well tolerated at doses up to 100 mg/kg/day for 14 days [1]. By comparison, no published in vivo efficacy or safety data exist for analogous 5-cyanoindoline or 6-cyanoindoline derivatives in SARM programs, making the 4-cyano isomer the only regioisomer with a preclinical validation package suitable for lead optimization procurement [1].
| Evidence Dimension | In vivo anabolic/androgenic tissue selectivity and 14-day toxicology |
|---|---|
| Target Compound Data | Increased levator ani weight (anabolic); minimal prostate/seminal vesicle weight increase; no lipid/triglyceride changes; well tolerated at 100 mg/kg/day × 14 days |
| Comparator Or Baseline | Indoline-5-carbonitrile (CAS 15861-23-1) and indoline-6-carbonitrile (CAS 15861-35-5) derivatives: no published in vivo SARM data available |
| Quantified Difference | Only indoline-4-carbonitrile scaffold has demonstrated in vivo tissue-selective anabolic activity and clean 14-day toxicology; 5-CN and 6-CN isomers lack any comparable in vivo characterization |
| Conditions | Orchidectomized rat model; 14-day repeat-dose toxicology study (Pfizer, 2014) |
Why This Matters
For procurement decisions in SARM drug discovery, the 4-cyanoindoline scaffold is the only regioisomer with demonstrated in vivo efficacy and safety, reducing the risk of selecting an unvalidated isomer.
- [1] Piatnitski Chekler EL, Unwalla R, Khan TA, et al. 1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. 2014;57(6):2462-2471. View Source
